シス-ラニチジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

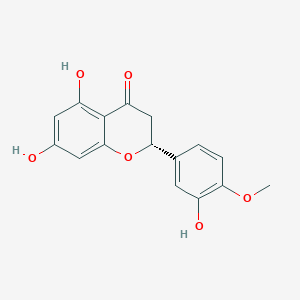

Cis-ranitidine is an important molecule in the field of biochemistry and physiology. It is a cis-isomer of the drug ranitidine, which is used to treat ulcers and other gastrointestinal conditions. Cis-ranitidine has a wide range of applications in scientific research, from the study of enzyme mechanisms to the development of novel drug therapies.

科学的研究の応用

消化器系癌研究

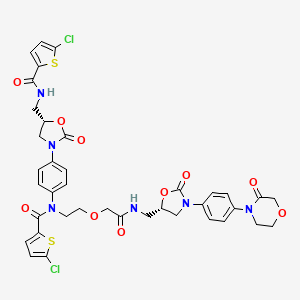

ラニチジンは消化器系癌に関連する研究で使用されてきました {svg_1}. この薬剤は上部消化器管に直接露出するため、食道癌、胃癌、膵臓癌、肝臓癌のリスクを研究するための貴重なツールとなっています {svg_2}.

ヒスタミンH2受容体拮抗薬研究

ラニチジンはヒスタミンH2受容体拮抗薬(H2RA)です。 さまざまな研究で、シメチジン、ファモチジン、ラフジジン、ニザチジン、ロキサチジンなどの他のH2RAと比較されてきました {svg_3}. これらの比較は、研究者がこれらの薬剤の異なる効果と有効性を理解するのに役立ってきました。

癌リスク評価

ラニチジンの使用に関連する癌リスクを調査した多国籍コホート研究が行われています {svg_4} {svg_5}. ラニチジンに発見された、潜在的なヒト発がん物質であるN-ニトロソジメチルアミン(NDMA)による汚染にもかかわらず、ラニチジンへの暴露が癌リスクの上昇と関連しているという統計的に有意な証拠は見られませんでした {svg_6}.

薬剤汚染研究

ラニチジンは、潜在的なヒト発がん物質であるNDMAで汚染されていることが判明しました {svg_7}. これにより、この汚染の含意とヒトの健康への潜在的な影響に関する研究が行われました。

大規模コホート研究

ラニチジンは、複数の国で実施された大規模コホート研究で使用されてきました {svg_8}. これらの研究は、この薬剤の使用とその関連するリスクとベネフィットに関する貴重なデータを提供してきました。

作用機序

Target of Action

cis-Ranitidine, commonly known as Ranitidine, is a histamine H2-receptor antagonist . The primary targets of cis-Ranitidine are the histamine H2 receptors found on gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion.

Mode of Action

cis-Ranitidine works by reversibly binding to the histamine H2 receptors on the gastric parietal cells . This binding inhibits the action of histamine, a compound that stimulates gastric acid secretion . By blocking the action of histamine, cis-Ranitidine effectively reduces the secretion of gastric acid .

Biochemical Pathways

The biochemical pathway affected by cis-Ranitidine involves the histamine-stimulated secretion of gastric acid . Under normal conditions, the hormone gastrin stimulates the release of histamine, which then binds to the H2 receptors, leading to the secretion of gastric acid . By inhibiting the binding of histamine to the H2 receptors, cis-Ranitidine disrupts this pathway, leading to a decrease in gastric acid secretion .

Pharmacokinetics

The pharmacokinetics of cis-Ranitidine involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the absorption of cis-Ranitidine is rapid, with peak plasma concentrations occurring at 1 to 3 hours . The bioavailability of cis-Ranitidine after oral administration is approximately 50% due to presystemic hepatic metabolism . Plasma protein binding of cis-Ranitidine is approximately 15%, and the apparent volume of distribution is greater than body volume . The elimination half-life is almost 2 hours .

Result of Action

The molecular and cellular effects of cis-Ranitidine’s action primarily involve the reduction of gastric acid secretion . This reduction helps to prevent and treat gastric-acid associated conditions, including ulcers . By decreasing gastric acid secretion, cis-Ranitidine can relieve uncomfortable symptoms of these conditions and promote healing .

Action Environment

The action, efficacy, and stability of cis-Ranitidine can be influenced by various environmental factors. For instance, the presence of food has no effect on the kinetics of cis-Ranitidine, but concurrent administration of antacids reduces its absorption . Additionally, renal disease can increase cis-Ranitidine plasma concentrations through reduced clearance and possibly increased bioavailability . Chronic liver disease can increase the bioavailability of cis-Ranitidine and reduce its clearance .

Safety and Hazards

将来の方向性

Research led by Seng Chan You, MD, at the Yonsei University College of Medicine, Korea, has investigated the risk of cancer associated with the use of the drug Ranitidine compared to other histamine-2 receptor antagonists (H2RAs) using a large-scale cohort study across multiple countries . Despite contamination with a probable human carcinogen N-nitrosodimethylamine (NDMA) found in Ranitidine, there was no statistically significant evidence that exposure to the drug was associated with an increased risk of cancer .

生化学分析

Biochemical Properties

cis-Ranitidine plays a crucial role in biochemical reactions, particularly in the stomach where it inhibits the action of histamine at the histamine H2 receptors found on the gastric parietal cells. This inhibition results in a decrease in basal and nocturnal gastric acid secretion, thereby increasing the pH of the stomach and aiding in the treatment of gastric ulcers and gastroesophageal reflux disease .

Cellular Effects

cis-Ranitidine influences cell function by interacting with the histamine H2 receptors on the gastric parietal cells. By inhibiting these receptors, it reduces the production of stomach acid, which can have a significant impact on various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, cis-Ranitidine exerts its effects by binding to the histamine H2 receptors on the gastric parietal cells. This binding inhibits the normal action of histamine, leading to a decrease in gastric acid production .

Temporal Effects in Laboratory Settings

It is known that the drug has a relatively long half-life, allowing it to provide sustained relief from symptoms over a prolonged period .

Metabolic Pathways

cis-Ranitidine is involved in metabolic pathways related to the metabolism of histamine. It interacts with the histamine H2 receptors, inhibiting the normal action of histamine and thereby reducing gastric acid production .

Subcellular Localization

The subcellular localization of cis-Ranitidine is primarily at the histamine H2 receptors found on the gastric parietal cells. By binding to these receptors, it inhibits the normal action of histamine, leading to a decrease in gastric acid production .

特性

| { "Design of the Synthesis Pathway": "The synthesis of cis-Ranitidine can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-chloro-1-nitroethene", "2-[(5-aminomethyl-2-furyl)methylthio]-1,3-dioxopentane", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Acetone" ], "Reaction": [ "The reaction starts with the reduction of 2-chloro-1-nitroethene to 2-chloro-1-aminoethene using hydrogen gas and palladium on carbon catalyst.", "The resulting 2-chloro-1-aminoethene is then reacted with 2-[(5-aminomethyl-2-furyl)methylthio]-1,3-dioxopentane in methanol to form the desired cis-Ranitidine intermediate.", "The intermediate is then reduced using sodium borohydride in methanol to form the final product.", "The final product is isolated and purified by treating with hydrochloric acid and sodium bicarbonate followed by recrystallization from acetone." ] } | |

| 667463-27-6 | |

分子式 |

C₁₃H₂₂N₄O₃S |

分子量 |

314.4 |

同義語 |

cis-N-[2-[[[-5-[(Dimethylamino)methyl)]-2-furanyl]methyl]thio]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine Hydrochloride; cis-AH 19065; cis-Azantac; cis-Melfax; cis-Raniben; cis-Ranidil; cis-Raniplex; cis-Zantac; cis-Zintac |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。